molecular formula C9H13N5O B6533035 6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070806-83-5

6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533035
CAS No.: 1070806-83-5
M. Wt: 207.23 g/mol
InChI Key: OQCFURFKSOPMPA-UHFFFAOYSA-N
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Description

6-Butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 20420-86-4) is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family. Its molecular formula is C₅H₅N₅O, with a molecular weight of 151.13 g/mol . The compound features a butyl group at position 6 and a methyl group at position 3 (Fig. 1). Predicted physicochemical properties include a density of 1.84 g/cm³ and a pKa of 8.02, suggesting moderate solubility in aqueous environments . It is marketed as a versatile small-molecule scaffold for medicinal chemistry and drug discovery, though its specific biological activities remain underexplored in the provided evidence .

Properties

IUPAC Name

6-butyl-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-4-5-14-6-10-8-7(9(14)15)11-12-13(8)2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCFURFKSOPMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may have applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Key Substituent Positions

  • Position 3: Modifications here often influence target binding. For example: MADTP-314 (3-aryl substitution): Exhibits potent anti-chikungunya virus (CHIKV) activity by targeting nsP1, a viral RNA-capping enzyme. Resistance mutations (e.g., P34S, T246A in nsP1) highlight its specificity .
  • Position 6 : Alkyl chains (e.g., butyl, hexyl) enhance lipophilicity, which may improve membrane permeability.
    • Compound 10a (6-hexyl-2-(4-chlorophenyl)): Shows antiviral activity, though specific targets are unspecified .
    • Target compound (6-butyl) : The shorter butyl chain balances lipophilicity and solubility better than longer chains like hexyl .

Position 2 and 5 :

  • Compound 3n (2-(4-methyl-2-nitrophenyl), 4,6-dimethyl): Active against herpes viruses at >4 µg/mL, demonstrating the importance of nitro and methyl groups for antiviral efficacy .
  • Compound 2 (5-ethyl): Improved anti-CHIKV activity compared to unsubstituted analogs, suggesting position 5 substitutions optimize interactions with nsP1 .

Structure-Activity Relationship (SAR) Insights

Position 3 : Aryl groups (MADTP series) are critical for nsP1 inhibition, while alkyl groups (target compound) may shift selectivity to other targets .

Position 6 : Longer alkyl chains (hexyl vs. butyl) increase lipophilicity but may reduce solubility, necessitating a balance for optimal bioavailability .

Position 5 : Ethyl substitution (compound 2) enhances anti-CHIKV activity, suggesting this position fine-tunes interactions with viral enzymes .

Biological Activity

6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, a member of the triazolopyrimidine family, has demonstrated significant biological activities in various studies. This compound's unique structure, combining a triazole and a pyrimidine ring, contributes to its diverse pharmacological properties.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against both bacterial and fungal pathogens.

Antibacterial Effects:

  • Inhibits growth of Gram-positive bacteria such as Staphylococcus aureus
  • Effective against Gram-negative bacteria like Escherichia coli

Antifungal Activity:

  • Demonstrates inhibitory effects on Candida albicans growth

While specific data on minimum inhibitory concentrations (MICs) for this compound are not provided in the available search results, its antimicrobial activity suggests potential applications in developing new antimicrobial agents.

Antitumor Activity

The compound has shown promising antitumor properties, particularly in its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.

LSD1 Inhibition:
LSD1 is known to play a crucial role in various cancers by regulating gene expression. The ability of this compound to inhibit this enzyme suggests its potential in cancer treatment strategies.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for this compound are not detailed in the search results, research on related triazolopyrimidine compounds provides insights into the importance of structural modifications on biological activity .

Key Findings from Related Compounds:

  • Modifications to the phenyl ring at the C-2 position of dihydrotriazolopyrimidine cores affect PA-PB1 interaction inhibitory activity
  • The position of substituents on the triazolopyrimidine core influences both enzyme inhibition and antiviral activity

These findings suggest that similar structural modifications to this compound could potentially enhance its biological activities.

Potential Therapeutic Applications

Based on its observed biological activities, this compound shows promise in several therapeutic areas:

  • Antimicrobial Therapy: Development of new antibiotics and antifungal agents
  • Cancer Treatment: Potential use in targeted cancer therapies, particularly those focusing on epigenetic modifications
  • Drug Discovery: Serves as a lead compound for developing more potent and selective inhibitors

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